

Application Note: Suzuki Coupling Protocol for (4-bromo-1,2-phenylene)dimethanol

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Compound of Interest

Compound Name: (4-bromo-1,2-phenylene)dimethanol

Cat. No.: B179665

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Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.^{[1][2]} Its versatility has made it an indispensable tool in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed experimental protocol for the Suzuki coupling of **(4-bromo-1,2-phenylene)dimethanol** with a generic arylboronic acid, a transformation that yields substituted biaryl methanol derivatives. These products are valuable intermediates in medicinal chemistry and materials science. The presence of the two hydroxymethyl groups on the aromatic ring offers sites for further functionalization.

Materials and Reagents

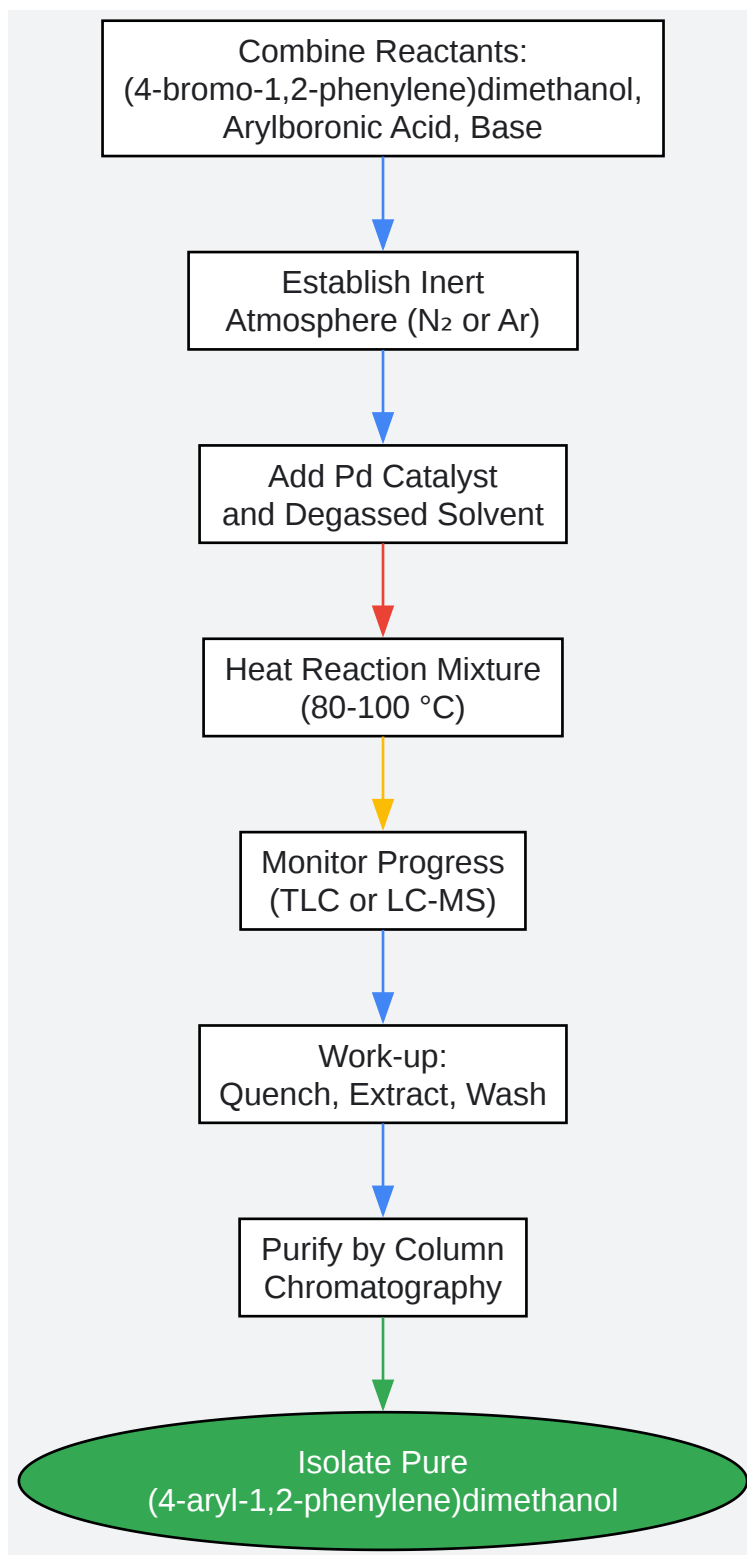
Starting Materials and Products

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Properties
(4-bromo-1,2-phenylene)dimethanol	171011-37-3	C ₈ H ₉ BrO ₂	217.06	Solid.[3][4]
Arylboronic Acid	Varies	Varies	Varies	Typically a white or off-white solid.
(4-aryl-1,2-phenylene)dimethanol	Varies	Varies	Varies	Expected to be a solid or high-boiling liquid.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of **(4-bromo-1,2-phenylene)dimethanol** with an arylboronic acid. The reaction conditions provided are a starting point and may require optimization for specific arylboronic acids to achieve maximum yield and purity.

Reaction Scheme



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